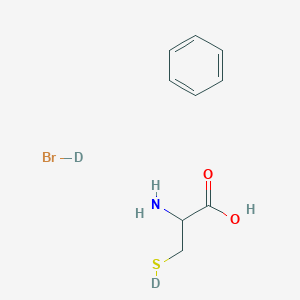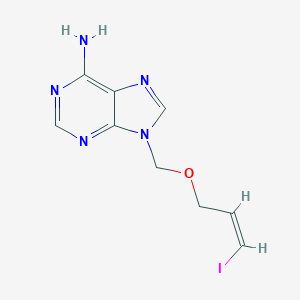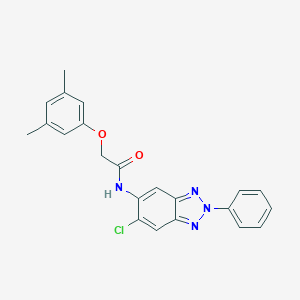![molecular formula C20H13Cl2N3O2 B237169 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a benzamide derivative that has been synthesized using various methods.
Applications De Recherche Scientifique
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has been found to have potential applications in various fields of biomedical research. One of the major areas of interest is cancer research, as this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The exact mechanism of action of 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins that are involved in cell growth and proliferation. It may also modulate the expression of certain genes that are involved in inflammation and cell death.
Biochemical and Physiological Effects:
Studies have shown that 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can modulate various biochemical and physiological processes in cells. For example, it has been found to inhibit the production of certain inflammatory cytokines and chemokines, as well as reduce the activity of certain enzymes that are involved in oxidative stress. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects, making it a cost-effective option for researchers. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several potential future directions for research on 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One area of interest is the development of new analogs of this compound that may have improved potency and selectivity. Another potential direction is the investigation of the use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in various fields of biomedical research.
In conclusion, 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic compound with potential applications in various fields of biomedical research. Its high potency and specificity make it an attractive option for researchers, and its potential applications in cancer research, inflammation, and neuroprotection make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of biomedical research.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoyl chloride with 2-methyl-4-aminophenol in the presence of a base to form 2,3-dichloro-N-(2-methyl-4-hydroxyphenyl)benzamide, which is then reacted with 2-aminooxazole in the presence of a dehydrating agent to form the final product.
Propriétés
Nom du produit |
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C20H13Cl2N3O2 |
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H13Cl2N3O2/c1-11-10-12(20-25-18-16(27-20)6-3-9-23-18)7-8-15(11)24-19(26)13-4-2-5-14(21)17(13)22/h2-10H,1H3,(H,24,26) |
Clé InChI |
DLKYIQULZYBXKN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=C(C(=CC=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dichloro-N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B237090.png)

![Ethyl 4-(4-acetylpiperazin-1-yl)-3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B237102.png)
![N-[(3-acetylphenyl)carbamothioyl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B237106.png)


![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)


![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)